molecular formula C11H13N3O B13625363 2-((Azetidin-3-yloxy)methyl)imidazo[1,2-a]pyridine

2-((Azetidin-3-yloxy)methyl)imidazo[1,2-a]pyridine

Cat. No.: B13625363
M. Wt: 203.24 g/mol
InChI Key: GIGSENRHVKFWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Azetidin-3-yloxy)methyl)imidazo[1,2-a]pyridine is a chemical hybrid designed for advanced medicinal chemistry and drug discovery research. It incorporates the privileged imidazo[1,2-a]pyridine scaffold, a structure recognized for its significant and diverse biological activities . This core pharmacophore is found in several marketed drugs, including Zolpidem (a sedative-hypnotic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent) . The imidazo[1,2-a]pyridine structure is also a key component in investigational compounds, such as the anti-tuberculosis agent Telacebec (Q203), which acts by inhibiting the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis . The second key structural feature is the azetidin-3-yloxy moiety. The azetidine (a four-membered nitrogen heterocycle) ring is increasingly valued in medicinal chemistry for its role as a bioisostere for common functional groups, which can improve a compound's metabolic stability, solubility, and potency . The presence of the oxygen linker at the 3-position provides a versatile synthetic handle for further functionalization, allowing researchers to tailor the molecule's physicochemical properties. The primary research value of this compound lies in its potential as a multifunctional building block . Researchers can utilize it to develop novel bioactive molecules targeting a wide range of therapeutic areas. Given the biological profile of its constituent parts, it is a particularly valuable template for synthesizing and screening new candidates for applications in central nervous system (CNS) disorders, anti-infective research, and oncology . Its structure is also amenable to further derivatization via modern synthetic methodologies, such as Lewis acid-catalyzed three-component reactions or other C-H functionalization techniques, to rapidly generate diverse chemical libraries for biological evaluation . This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-(azetidin-3-yloxymethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C11H13N3O/c1-2-4-14-7-9(13-11(14)3-1)8-15-10-5-12-6-10/h1-4,7,10,12H,5-6,8H2

InChI Key

GIGSENRHVKFWJP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=CN3C=CC=CC3=N2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a convergent approach involving:

  • Construction or functionalization of the imidazo[1,2-a]pyridine core.
  • Introduction of a suitable leaving group or reactive site for azetidine attachment.
  • Coupling or substitution with azetidin-3-ol or its derivatives to form the azetidin-3-yloxy methyl side chain.

Stepwise Preparation Based on Patent WO2018008929A1

A representative preparation method adapted from patent WO2018008929A1 involves the following key steps:

Step Description Reagents/Conditions Yield/Notes
1 Benzylation of carboxylic acid alkyl ester of imidazo[1,2-a]pyridine derivative Substituted benzyl halide, potassium carbonate, catalytic sodium iodide, room to warm temperature Formation of benzylamino imidazo[1,2-a]pyridine intermediate
2 Hydrolysis of ester to carboxylic acid Aqueous KOH or NaOH, 80°C, 2 hours Carboxylic acid intermediate isolated as white solid (e.g., 85% yield)
3 Amidation with azetidine derivative Coupling reagents: EDCI, DCC, or carbonyl diimidazole; base: triethylamine or DMAP; solvent: acetonitrile, DMF, or dichloromethane; room temperature, 22 hours Formation of amide-linked azetidine derivative
4 Optional reduction or hydrogenation steps Pd/C catalyst under hydrogen atmosphere; LiAlH4 reduction at -78°C to room temperature Yields of 79-92% reported for reduction steps

This method emphasizes the amidation of the carboxylic acid intermediate with azetidine or hydroxyazetidine to install the azetidin-3-yloxy methyl substituent on the imidazo[1,2-a]pyridine ring.

Alternative Synthetic Routes and Variations

  • Coupling via Carbodiimide Chemistry: The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (HOBt) and triethylamine facilitates the formation of amide bonds between carboxylic acid-functionalized imidazo[1,2-a]pyridine and azetidin-3-ol derivatives at low temperatures (0°C to room temperature), providing good yields and mild conditions.

  • Hydrogenation and Reduction: Catalytic hydrogenation with 10% Pd/C under hydrogen atmosphere is used to reduce benzyl protecting groups or unsaturated intermediates, while lithium aluminum hydride (LiAlH4) reduction at low temperature converts esters or amides to alcohols or amines, respectively.

Data Table Summarizing Key Reaction Conditions

Reaction Step Starting Material Reagents Solvent Temperature Time Yield (%) Notes
Benzylation Carboxylic acid alkyl ester Substituted benzyl halide, K2CO3, NaI cat. DMF or acetone RT to 50°C 4-12 h 75-90 Mild base, catalytic iodide
Hydrolysis Benzylated ester KOH or NaOH aqueous Ethanol/water 80°C 2 h 80-85 Ester to acid
Amidation Carboxylic acid intermediate Azetidine, EDCI, HOBt, Et3N DCM or MeCN 0-25°C 18-24 h 70-90 Carbodiimide coupling
Hydrogenation Benzylated amide Pd/C, H2 gas EtOAc/MeOH RT Overnight 90+ Removal of benzyl groups
Reduction Amide or ester LiAlH4 THF -78°C to RT 4 h 75-80 Conversion to alcohol or amine

Analytical Characterization and Validation

The synthesized compound this compound is typically characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of the imidazo[1,2-a]pyridine core and azetidinyl moiety, with characteristic chemical shifts for aromatic protons and azetidine ring methylene groups.

  • Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular formula C12H14N_3O (for the compound with azetidine substituent) confirm the expected molecular weight.

  • Infrared (IR) Spectroscopy: Identification of functional groups such as amide C=O stretch, aromatic C-H, and azetidine ring vibrations.

  • Purity and Yield: Chromatographic purification (e.g., column chromatography) and recrystallization are used to isolate the compound with high purity, with yields typically ranging from 70% to 92% depending on the step.

Research Outcomes and Notes on Preparation

  • The amidation step is critical and benefits from the use of coupling agents like EDCI in the presence of bases such as triethylamine and additives like HOBt to suppress side reactions and improve yields.

  • The choice of solvent (dichloromethane, acetonitrile, DMF) affects reaction rates and product purity; dichloromethane is commonly preferred for amidation.

  • Reduction steps using LiAlH4 require strict temperature control (-78°C to room temperature) to avoid over-reduction or decomposition.

  • Hydrogenation with Pd/C is a clean method for removing protecting groups without affecting sensitive azetidine rings.

  • The azetidin-3-yloxy substituent can be introduced either by direct coupling with azetidin-3-ol or by amidation with azetidine derivatives, depending on the synthetic route.

Summary Table: Preparation Methods for this compound

Method Key Steps Advantages Challenges References
Carbodiimide-mediated amidation Ester hydrolysis → Amidation with azetidine using EDCI/HOBt Mild conditions, good yields, commercially available reagents Sensitive to moisture, requires dry solvents
Benzylation followed by hydrogenation Benzylation of ester → Hydrolysis → Amidation → Hydrogenation High selectivity, clean deprotection Multiple steps, longer reaction times
Direct substitution with azetidin-3-ol Nucleophilic substitution on chloromethyl intermediate Simpler route, fewer steps Requires reactive leaving group, possible side reactions Inferred from general literature
LiAlH4 reduction Reduction of amide or ester intermediates Efficient conversion to alcohol or amine Sensitive to temperature, hazardous reagent

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations :

Substituent Position: C2 modifications (e.g., azetidinyloxymethyl, nitrophenyl) influence target engagement and solubility. Azetidine’s compact size may reduce steric hindrance compared to bulkier groups like piperazine . C3 substituents (e.g., nitro, cyanomethyl) are critical for biological activity. Nitro groups enhance antiparasitic activity , while cyanomethyl groups confer antiulcer effects via H+/K+-ATPase inhibition .

Physicochemical Properties :

  • Azetidine’s small ring size may improve solubility compared to six-membered rings (e.g., piperazine) but could reduce stability due to ring strain.
  • Nitroimidazo[1,2-a]pyridines exhibit enhanced aqueous solubility via sulfoxide/sulfone groups, crucial for antileishmanial efficacy .

Synthetic Accessibility: Copper-catalyzed three-component reactions enable efficient synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and alkynes . Halogenated intermediates (e.g., 3-bromo-2-iodoimidazo[1,2-a]pyridine) facilitate functionalization at C2 and C3 .

Pharmacological and Mechanistic Insights

Table 2: Mechanism of Action and Efficacy

Compound Class Target/Pathway Efficacy Notes Reference
3-Nitroimidazo[1,2-a]pyridines Mitochondrial electron transport Antileishmanial (IC50: 0.2–1.8 µM)
SCH 28080 analogues H+/K+-ATPase inhibition Cytoprotective (ED50: 3 mg/kg in rats)
MCH1R antagonists Melanin-concentrating hormone receptor Improved brain exposure (AUC: 2,500 ng·h/mL)
DNA-damaging agents Nuclear DNA repair pathways Mutagenic in yeast and human cells

Critical Analysis :

  • Antiparasitic Activity : Nitroimidazo[1,2-a]pyridines disrupt mitochondrial function in Leishmania parasites, with bromo and chloro substituents enhancing potency .
  • CNS Applications : Methyl groups at C3 improve MCH1R affinity and blood-brain barrier penetration, as seen in anxiolytic derivatives .
  • Cytoprotection : SCH 28080 derivatives protect gastric mucosa without H2 antagonism, highlighting the scaffold’s versatility .

Biological Activity

2-((Azetidin-3-yloxy)methyl)imidazo[1,2-a]pyridine is a compound with potential biological significance, particularly in medicinal chemistry. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃N₃O
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 1343701-06-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives. For instance, compounds structurally related to this compound have shown significant activity against various strains of bacteria and fungi. A series of imidazo[1,2-a]pyridine carboxamides demonstrated in vitro activity with minimum inhibitory concentrations (MIC) as low as 0.025–0.054 μg/mL against Mycobacterium tuberculosis strains, indicating a promising avenue for antitubercular drug development .

CompoundMIC (μg/mL)Target Pathogen
10a0.025M. tuberculosis H37Rv
10f0.054M. tuberculosis (MDR)
10jAcceptableSafety and PK profile

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vivo studies on related derivatives have shown that they can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation . This suggests that compounds with similar structures may offer therapeutic benefits in inflammatory diseases.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit key enzymes involved in bacterial metabolism, leading to cell death.
  • Receptor Modulation : The compound may modulate receptor activity associated with inflammation and immune responses.

Study on Antitubercular Activity

In a study focusing on the structural diversity of imidazo[1,2-a]pyridine derivatives, compound 10j was evaluated for its safety and efficacy in mice after intravenous administration. The results indicated good tolerability at doses up to 100 mg/kg . This study underscores the potential of these compounds as viable candidates for further development against tuberculosis.

Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of newly synthesized derivatives bearing oxadiazole rings. These compounds exhibited significant inhibition of LPS-induced inflammation in vitro, suggesting that similar modifications could enhance the anti-inflammatory profile of this compound .

Q & A

Q. What are the key structural features of 2-((Azetidin-3-yloxy)methyl)imidazo[1,2-a]pyridine, and how do they influence its biological activity?

The compound contains an imidazo[1,2-a]pyridine core, a bicyclic heterocycle known for diverse pharmacological properties (e.g., COX-2 inhibition, anticancer activity) . The azetidin-3-yloxy-methyl group at the C-2 position introduces a constrained cyclic ether moiety, which may enhance metabolic stability or modulate target binding. Structural analogs with substituents at C-3 (e.g., morpholine, phenylamino groups) show significant variations in potency and selectivity, suggesting that steric and electronic properties at this position critically influence activity .

Q. What synthetic strategies are commonly used to prepare imidazo[1,2-a]pyridine derivatives like this compound?

Imidazo[1,2-a]pyridines are typically synthesized via:

  • Multicomponent reactions : Copper-catalyzed three-component coupling of 2-aminopyridines, aldehydes, and alkynes .
  • Cyclization : Condensation of 2-aminopyridines with α-haloketones or chloroacetic acid derivatives .
  • Post-functionalization : Friedel-Crafts acylation at C-3 for introducing acetyl groups or other substituents . For 2-((Azetidin-3-yloxy)methyl) derivatives, azetidine ring formation may involve nucleophilic substitution or Mitsunobu reactions.

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Analytical techniques include:

  • NMR spectroscopy (1H/13C) to confirm regiochemistry and substituent placement .
  • HPLC for purity assessment, especially critical when optimizing reaction conditions (e.g., solvent-free synthesis) .
  • HRMS to verify molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can regioselective functionalization of the imidazo[1,2-a]pyridine core be achieved to improve target engagement?

  • C-3 acylation : Friedel-Crafts reactions under Lewis acid catalysis enable selective introduction of acetyl or aryl groups, enhancing interactions with hydrophobic enzyme pockets .
  • C-2 substitution : Copper-catalyzed coupling or nucleophilic displacement (e.g., with thiols) allows diversification while retaining core pharmacophore integrity . Computational modeling (e.g., docking studies) can guide substituent selection to optimize steric and electronic complementarity with biological targets .

Q. What experimental approaches resolve contradictions in biological activity data for structurally similar analogs?

  • Comparative SAR studies : For example, COX-2 inhibitors with morpholine substituents at C-3 exhibit higher potency (IC50 = 0.07 μM) than phenylamino analogs, likely due to improved hydrogen bonding .
  • Off-target profiling : Use kinase or cytochrome P450 panels to identify non-specific interactions that may explain divergent results in cellular assays .
  • Metabolic stability assays : Differences in microsomal stability or plasma protein binding can account for variability in in vivo efficacy .

Q. How can synthetic yields be optimized for complex imidazo[1,2-a]pyridine derivatives?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility in multicomponent reactions .
  • Catalyst screening : Cu(I) catalysts enhance efficiency in three-component couplings, reducing side products .
  • Temperature control : Lower temperatures (0–25°C) minimize decomposition in acid-sensitive intermediates .

Q. What strategies are employed to address low aqueous solubility in imidazo[1,2-a]pyridine-based compounds?

  • Prodrug design : Esterification of carboxyl groups (e.g., methyl esters) improves bioavailability .
  • Formulation additives : Co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes enhance solubility for in vivo studies .
  • Structural modification : Introducing polar groups (e.g., hydroxyl, amine) at non-critical positions balances lipophilicity .

Methodological Insights from Key Studies

Study Focus Key Findings Reference
COX-2 Inhibition C-3 morpholine substituents yield IC50 = 0.07 μM vs. COX-2, SI = 217.1
Antibacterial Activity 2-Thiosubstituted derivatives showed no activity, highlighting target specificity
Synthetic Efficiency Cu-catalyzed TCC reactions achieve >80% yields in library synthesis
Regioselective Acylation Friedel-Crafts acylation at C-3 enables rapid diversification

Critical Challenges in Current Research

  • Data Reproducibility : Variations in synthetic protocols (e.g., catalyst purity, solvent grade) can lead to inconsistent biological results .
  • Target Identification : Limited structural data for imidazo[1,2-a]pyridine-protein complexes complicates rational design .
  • Toxicity Profiles : Methyl and halogen substituents may confer off-target effects, requiring thorough ADMET profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.